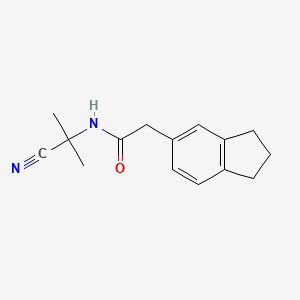![molecular formula C22H19N3O2S2 B2518498 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1252904-77-0](/img/structure/B2518498.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide" is a thieno[3,2-d]pyrimidine derivative, a class of compounds known for their potential biological activities. Thieno[3,2-d]pyrimidines are heterocyclic compounds that have been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The structure of this compound suggests that it may have interesting chemical and biological properties worth investigating.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from basic precursors such as benzoic acid derivatives. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a stepwise process involving the conversion of benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, as observed in related compounds where the pyrimidine ring is inclined to the benzene ring at significant angles . Such conformations are crucial for the biological activity of these molecules as they affect the way these compounds interact with biological targets.
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, particularly at their reactive sites, which include the thioacetamide bridge and the pyrimidine ring. The reactivity of these sites allows for the introduction of various substituents, which can significantly alter the biological activity of the compounds. For example, the synthesis of potent dual thymidylate synthase and dihydrofolate reductase inhibitors involved an Ullmann reaction to introduce different substituents onto the thieno[3,2-d]pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for their potential therapeutic applications. The spectral characterization (EI-MS, IR, (1)H-NMR) of these compounds provides insights into their successful synthesis and structural confirmation . The intramolecular hydrogen bonding observed in related structures suggests that these compounds may have a certain degree of rigidity, which could influence their physical properties and binding affinities .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research on similar compounds has focused on their crystal structures, revealing details about their molecular conformations. For example, the crystal structures of related compounds have shown a folded conformation about the methylene C atom of the thioacetamide bridge, which is crucial for their biological activity (Subasri et al., 2016).
Inhibitory Activities and Antitumor Potential
A significant body of research has been conducted on the inhibitory activities of similar compounds against key enzymes and their potential as antitumor agents. For instance, some compounds in this class have demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer treatment (Gangjee et al., 2008). Other studies have synthesized and evaluated various derivatives for their antitumor activity, finding several to be potent against different human cancer cell lines (Hafez & El-Gazzar, 2017).
Potential Against Opportunistic Infections
Some derivatives of this chemical class have been explored for their potential against opportunistic infections, especially in patients with compromised immune systems. For example, certain analogues were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections (Gangjee et al., 2007).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis of these compounds and their chemical properties. Studies have detailed the synthesis processes and discussed the importance of certain molecular structures in determining their biological activities (Gangjee et al., 2004).
Antimicrobial Activities
In addition to anticancer properties, research on similar compounds has shown promising results in antimicrobial activities. Certain derivatives have displayed potent activities against various bacterial strains, including resistant strains, indicating potential use in antimicrobial therapies (Carcanague et al., 2002).
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-7-5-6-10-17(15)23-19(26)14-29-22-24-18-11-12-28-20(18)21(27)25(22)13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXSUWXKCKJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

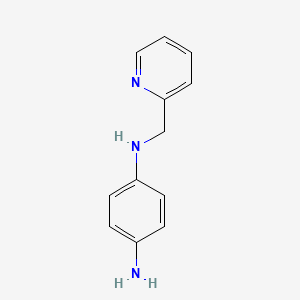

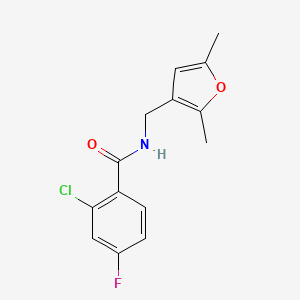
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)
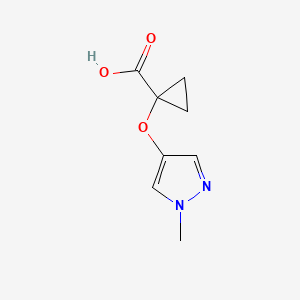
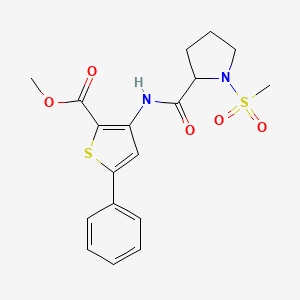

![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)
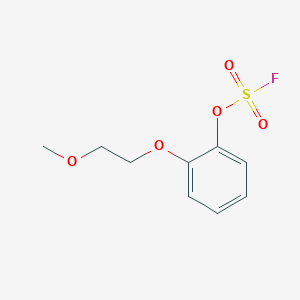

![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)
